Cas no 1373233-38-5 (2,4,5-trifluorobenzene-1-sulfonyl fluoride)

2,4,5-trifluorobenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- Benzenesulfonyl fluoride, 2,4,5-trifluoro-
- 2,4,5-trifluorobenzene-1-sulfonyl fluoride
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- MDL: MFCD22192513
- インチ: 1S/C6H2F4O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H
- InChIKey: JNDCJRYYIUUKKY-UHFFFAOYSA-N
- ほほえんだ: C1(S(F)(=O)=O)=CC(F)=C(F)C=C1F
2,4,5-trifluorobenzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224398-1g |
2,4,5-trifluorobenzene-1-sulfonyl fluoride |
1373233-38-5 | 1g |
$428.0 | 2023-09-15 | ||
Enamine | EN300-224398-5g |
2,4,5-trifluorobenzene-1-sulfonyl fluoride |
1373233-38-5 | 5g |
$1240.0 | 2023-09-15 | ||
Enamine | EN300-224398-2.5g |
2,4,5-trifluorobenzene-1-sulfonyl fluoride |
1373233-38-5 | 95% | 2.5g |
$838.0 | 2024-06-20 | |
Enamine | EN300-224398-1.0g |
2,4,5-trifluorobenzene-1-sulfonyl fluoride |
1373233-38-5 | 95% | 1.0g |
$428.0 | 2024-06-20 | |
Enamine | EN300-224398-10.0g |
2,4,5-trifluorobenzene-1-sulfonyl fluoride |
1373233-38-5 | 95% | 10.0g |
$1839.0 | 2024-06-20 | |
Enamine | EN300-224398-0.25g |
2,4,5-trifluorobenzene-1-sulfonyl fluoride |
1373233-38-5 | 95% | 0.25g |
$393.0 | 2024-06-20 | |
Enamine | EN300-224398-0.5g |
2,4,5-trifluorobenzene-1-sulfonyl fluoride |
1373233-38-5 | 95% | 0.5g |
$410.0 | 2024-06-20 | |
Enamine | EN300-224398-0.05g |
2,4,5-trifluorobenzene-1-sulfonyl fluoride |
1373233-38-5 | 95% | 0.05g |
$359.0 | 2024-06-20 | |
Enamine | EN300-224398-0.1g |
2,4,5-trifluorobenzene-1-sulfonyl fluoride |
1373233-38-5 | 95% | 0.1g |
$376.0 | 2024-06-20 | |
Enamine | EN300-224398-5.0g |
2,4,5-trifluorobenzene-1-sulfonyl fluoride |
1373233-38-5 | 95% | 5.0g |
$1240.0 | 2024-06-20 |
2,4,5-trifluorobenzene-1-sulfonyl fluoride 関連文献
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
2,4,5-trifluorobenzene-1-sulfonyl fluorideに関する追加情報
Introduction to 2,4,5-trifluorobenzene-1-sulfonyl fluoride (CAS No. 1373233-38-5)
2,4,5-trifluorobenzene-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile reactivity and structural properties. With the CAS number 1373233-38-5, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique trifluoromethyl and sulfonyl fluoride substituents make it an invaluable tool for medicinal chemists seeking to develop novel compounds with enhanced pharmacological profiles.
The trifluoromethyl group (–CF₃) is a well-documented pharmacophore that imparts lipophilicity, metabolic stability, and improved binding affinity to biological targets. This feature is particularly advantageous in drug design, as it can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of the sulfonyl fluoride moiety further enhances the compound's utility, as it can be readily converted into other functional groups through nucleophilic substitution reactions, allowing for further derivatization and optimization.
In recent years, 2,4,5-trifluorobenzene-1-sulfonyl fluoride has been extensively studied for its role in the development of targeted therapies. For instance, researchers have explored its application in synthesizing small-molecule inhibitors that modulate enzyme activity in cancer pathways. The trifluoromethyl group's ability to stabilize charged intermediates and improve binding interactions with protein targets has made this compound a preferred choice for designing potent and selective inhibitors. Additionally, the sulfonyl fluoride group can be hydrolyzed to yield sulfonic acids, which are key structural elements in many bioactive molecules.
Another area where CAS No. 1373233-38-5 has shown promise is in the synthesis of agrochemicals. Fluorinated compounds are known for their resistance to degradation and their ability to interact with biological systems at lower concentrations compared to their non-fluorinated counterparts. This has led to the development of novel pesticides and herbicides that exhibit improved efficacy while maintaining environmental safety. The specific substitution pattern of 2,4,5-trifluorobenzene-1-sulfonyl fluoride allows for fine-tuning of these properties, making it an ideal candidate for such applications.
The chemical reactivity of 2,4,5-trifluorobenzene-1-sulfonyl fluoride is another critical aspect that has driven its widespread use in synthetic chemistry. The sulfonyl fluoride group is highly electrophilic and can undergo nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This property enables the facile introduction of diverse functional groups into the benzene ring, facilitating the construction of complex molecular architectures. Furthermore, the compound's stability under various reaction conditions makes it a reliable building block for multi-step synthetic routes.
Recent advancements in flow chemistry have also highlighted the importance of CAS No. 1373233-38-5 as a key intermediate. Flow chemistry allows for controlled reaction conditions and scalable production processes, which are essential for industrial applications. By integrating 2,4,5-trifluorobenzene-1-sulfonyl fluoride into continuous flow systems, researchers can achieve higher yields and purities while minimizing waste generation. This approach aligns with the growing emphasis on sustainable chemical synthesis and green chemistry principles.
The role of trifluorobenzene derivatives in material science is another emerging field where this compound has demonstrated potential. Fluorinated aromatic compounds are known for their unique electronic properties and thermal stability, making them suitable for use in organic electronics, liquid crystals, and advanced materials. The specific electronic environment provided by the trifluoromethyl and sulfonyl groups can influence charge transport properties and molecular packing interactions, which are critical factors in material design.
In conclusion,2,4,5-trifluorobenzene-1-sulfonyl fluoride (CAS No. 1373233-38-5) is a multifaceted compound with broad applications across pharmaceuticals、agrochemicals、and materials science。 Its structural features and reactivity make it an indispensable tool for synthetic chemists,while its versatility allows for innovative approaches in drug discovery and material development。 As research continues to uncover new uses for this compound,its importance in modern chemical synthesis is likely to grow even further。
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